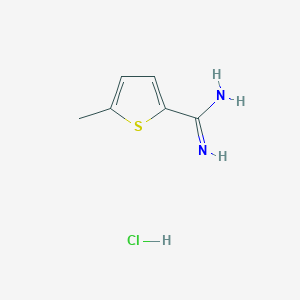

5-Methylthiophene-2-carboximidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methylthiophene-2-carboximidamide hydrochloride is a chemical compound used in various scientific research fields. It is also known by registry numbers ZINC000028290680 . The molecular formula of this compound is C6H9ClN2S .

Molecular Structure Analysis

The molecular weight of 5-Methylthiophene-2-carboximidamide is 140.21 . The molecular formula is C6H8N2S .Physical And Chemical Properties Analysis

The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The boiling point is not specified .Scientific Research Applications

Application in Melanoma Treatment

Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

Thiophene-2-carboximidamide inhibitors have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). These inhibitors are considered valuable agents with therapeutic potential for the treatment of chronic neurodegenerative pathologies and human melanoma .

Methods of Application or Experimental Procedures

The study combined the pharmacokinetically promising thiophene-2-carboximidamide fragment and structural features of previously reported potent and selective aminopyridine inhibitors. Two inhibitors showed low nanomolar inhibitory potency (K i=5nM for nNOS) and good isoform selectivities .

Results or Outcomes

These compounds are the first highly potent and selective nNOS inhibitory agents that exhibit excellent in vitro efficacy in melanoma cell lines .

Role in Synthesis of Biologically Active Compounds

Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmaceutical Sciences .

Summary of the Application

Thiophene-based analogs, including 5-Methylthiophene-2-carboximidamide hydrochloride, have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application or Experimental Procedures

The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

Results or Outcomes

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Application in Corrosion Inhibition

Scientific Field

This application falls under the field of Industrial Chemistry and Material Science .

Summary of the Application

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can form a protective layer on the surface of metals, preventing oxidation and corrosion .

Methods of Application or Experimental Procedures

The application of thiophene derivatives as corrosion inhibitors typically involves the preparation of a solution of the inhibitor in a suitable solvent. This solution is then applied to the metal surface, forming a protective layer .

Results or Outcomes

The use of thiophene derivatives as corrosion inhibitors has been shown to significantly reduce the rate of corrosion in various metals .

Application in Organic Semiconductors

Scientific Field

This application falls under the field of Material Science and Electronics .

Summary of the Application

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are a class of materials that combine the electronic properties of conventional semiconductors with the mechanical properties and processing advantages of polymers .

Methods of Application or Experimental Procedures

Thiophene derivatives are incorporated into the structure of organic semiconductors through various chemical synthesis methods. These methods often involve the formation of conjugated systems, which are responsible for the semiconducting properties .

Results or Outcomes

The incorporation of thiophene derivatives into organic semiconductors has led to the development of devices with improved performance, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Safety And Hazards

properties

IUPAC Name |

5-methylthiophene-2-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.ClH/c1-4-2-3-5(9-4)6(7)8;/h2-3H,1H3,(H3,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWPBGZGRKHSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylthiophene-2-carboximidamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2639848.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2639853.png)

![1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2639858.png)

![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2639860.png)

![(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid](/img/structure/B2639861.png)

![8-Hydroxy-6-azaspiro[3.5]nonan-5-one](/img/structure/B2639868.png)

![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2639870.png)